
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) is a compound with the molecular formula C27H39Tb. It is also known as Tris(tetramethylcyclopenta-2,4-dien-1-ide)terbium(III) .
Molecular Structure Analysis
The molecular structure of Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) consists of a terbium(3+) ion and three 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide ions . The molecular weight of the compound is 522.5 g/mol.Physical And Chemical Properties Analysis
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Photoluminescence and Luminescent Sensing Applications Research demonstrates terbium(3+) complexes exhibit strong luminescent properties, making them promising for applications in light-conversion molecular devices and fluorescent sensing. For instance, terbium(III) complexes with specific ligands have shown efficient energy transfer, leading to strong emission in the green spectrum, which is significant for developing advanced materials for green light-emitting devices (Biju, Reddy, & Freire, 2007). Another study highlighted the synthesis of a terbium(Tb+3) complex that exhibited increased fluorescent intensity under alkaline conditions and sensitivity towards Cu+2 ions at low concentrations, suggesting its potential for environmental monitoring and sensing applications (Chan-Navarro et al., 2018).
Materials Science and Advanced Luminescent Materials Terbium(3+) complexes have been explored for their potential in materials science, especially in creating triboluminescent materials that can serve as damage sensors in composite materials. The isostructural lanthanide complexes, including terbium(III), have been studied for their triboluminescent properties, which are of interest for developing sensors capable of detecting physical damage in materials (Clegg et al., 2000). Additionally, the photoluminescence properties of terbium(III) complexes with specific coordination structures have been characterized, revealing their suitability for green light-emitting devices due to their strong green luminescence and good thermal stability (Yun et al., 2011).
Coordination Chemistry and Structural Analysis The exploration of terbium(3+) complexes in coordination chemistry has led to the discovery of novel structural configurations and the elucidation of complex formation mechanisms. For example, the synthesis and crystal structure analysis of a terbium(III) complex revealed a pseudo-helical structure with a Schiff-base acting as a tri-deprotonated heptadentate ligand, showcasing the diversity of coordination environments terbium can adopt (Nagahara et al., 2011). Another study reported on a molecular complex of Tb in the +4 oxidation state, challenging the common oxidation states of lanthanides and opening new avenues for research in molecular lanthanide chemistry (Palumbo, Živković, Scopelliti, & Mazzanti, 2019).
Propiedades
IUPAC Name |
terbium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746564 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
CAS RN |
148607-25-4 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
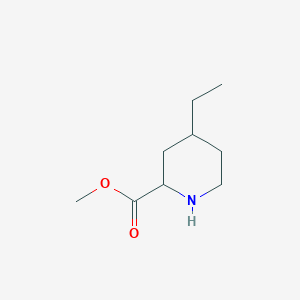
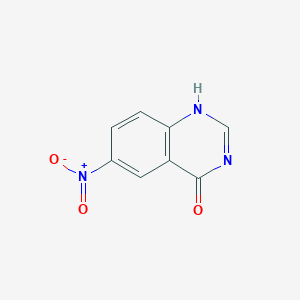
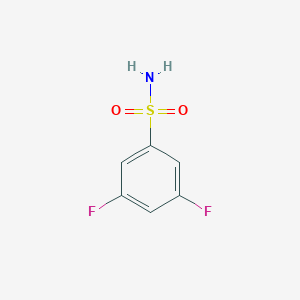
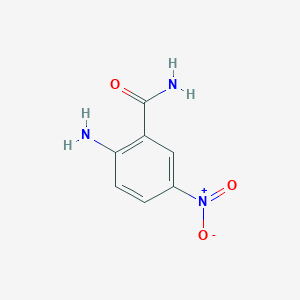
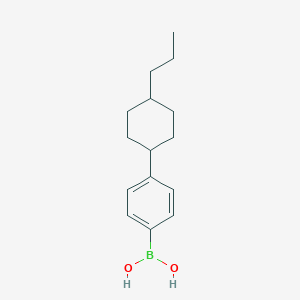
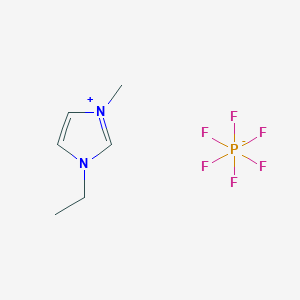
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
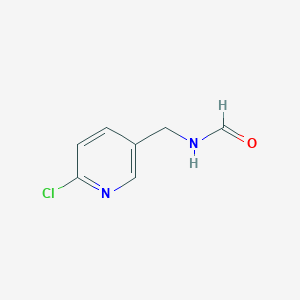
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)

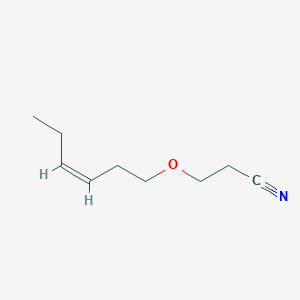
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
